molecular formula C19H26N2O5 B5530782 (1S*,5R*)-3-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5530782
M. Wt: 362.4 g/mol
InChI Key: OXJDFORTHPACIB-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that are structurally complex and have potential significance in various scientific fields due to their unique molecular architecture. These compounds often exhibit interesting chemical and physical properties due to their bicyclic and heterocyclic nature.

Synthesis Analysis

The synthesis of similar diazabicyclo nonanones involves regio- and diastereoselective condensation and subsequent regioselective and stereospecific reactions. For example, functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones were prepared via condensation of bis(silyloxy)ketene acetals with isoquinolinium salts followed by iodolactonization (Ehsan Ullah et al., 2005). This methodology might offer insights into the synthesis of the specific compound requested, highlighting the importance of precise control over the reaction conditions to achieve the desired stereochemistry and functionalization.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through X-ray crystallography, revealing detailed conformational behavior and intramolecular interactions. For instance, the structure of related bicyclic compounds demonstrates the existence of an attractive nucleophile-electrophile interaction, influencing the molecular geometry and potentially affecting the chemical reactivity and physical properties of the compound (P. Mccabe et al., 1989).

Chemical Reactions and Properties

The chemical reactions involving diazabicyclo nonanones and their derivatives can be complex, involving multiple steps and yielding products with different functional groups depending on the reactants and conditions employed. The synthesis of bicyclic σ receptor ligands from (R)- and (S)-glutamate through Dieckmann analogous cyclization and stereoselective reduction is a notable example, demonstrating the compound's potential for modification and interaction with biological targets (Christian Geiger et al., 2007).

properties

IUPAC Name

(1S,5R)-3-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-23-6-5-21-15-4-3-13(19(21)22)9-20(11-15)10-14-7-17-18(26-12-25-17)8-16(14)24-2/h7-8,13,15H,3-6,9-12H2,1-2H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJDFORTHPACIB-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2CCC(C1=O)CN(C2)CC3=CC4=C(C=C3OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)CC3=CC4=C(C=C3OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.